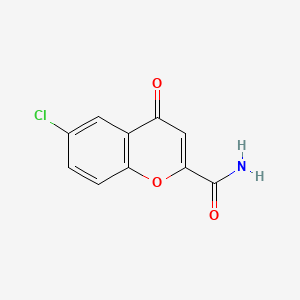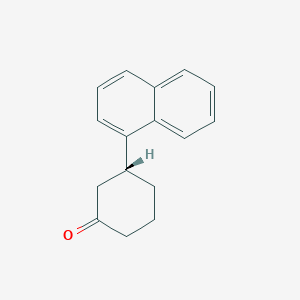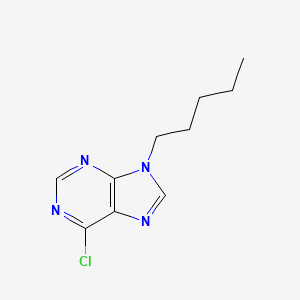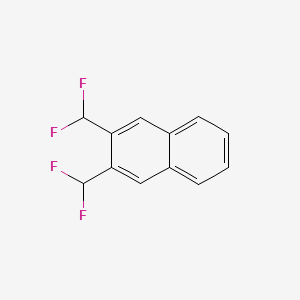
2,3-Bis(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 3 positions are replaced by difluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(difluoromethyl)naphthalene typically involves the difluoromethylation of naphthalene derivatives. One common method is the reaction of 2,3-dimethylnaphthalene with difluorocarbene precursors under specific conditions. For example, the reaction can be carried out using difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethyl-substituted naphthoquinones, while reduction can produce 2,3-dimethylnaphthalene .
Aplicaciones Científicas De Investigación
2,3-Bis(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a candidate for studying the effects of fluorine substitution on biological activity.
Industry: Used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism by which 2,3-Bis(difluoromethyl)naphthalene exerts its effects involves interactions with molecular targets through its difluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylnaphthalene: Lacks the fluorine atoms, resulting in different chemical properties.
2,3-Bis(trifluoromethyl)naphthalene: Contains trifluoromethyl groups instead of difluoromethyl groups, leading to increased electron-withdrawing effects.
2,3-Dibromomethyl naphthalene: Contains bromine atoms, which can undergo different types of chemical reactions compared to fluorine.
Uniqueness
2,3-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H8F4 |
|---|---|
Peso molecular |
228.18 g/mol |
Nombre IUPAC |
2,3-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6,11-12H |
Clave InChI |
MFEPBCQSEQOIGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)
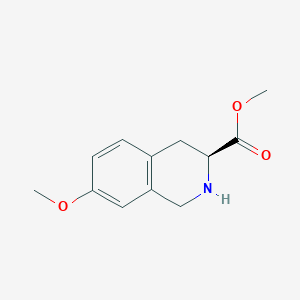
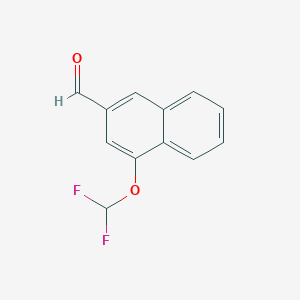

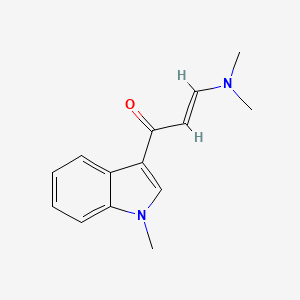

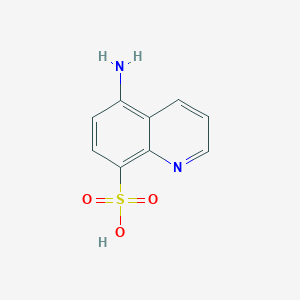
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)
